4-(3-Oxopent-1-en-1-yl)benzaldehyde
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Overview
Description
4-(3-Oxopent-1-en-1-yl)benzaldehyde is an organic compound with the molecular formula C12H12O2. It features a benzaldehyde moiety substituted with a 3-oxopent-1-en-1-yl group. This compound is of interest due to its unique structure, which combines aromatic and aliphatic functionalities, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Oxopent-1-en-1-yl)benzaldehyde typically involves the aldol condensation reaction between benzaldehyde and an appropriate ketone, such as 3-pentanone. The reaction is usually catalyzed by a base, such as sodium hydroxide, under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3-Oxopent-1-en-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Concentrated sulfuric acid for nitration, and bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 4-(3-Oxopent-1-en-1-yl)benzoic acid.
Reduction: 4-(3-Hydroxypent-1-en-1-yl)benzyl alcohol.
Substitution: 4-(3-Oxopent-1-en-1-yl)-2-nitrobenzaldehyde or 4-(3-Oxopent-1-en-1-yl)-2-bromobenzaldehyde.
Scientific Research Applications
4-(3-Oxopent-1-en-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Oxopent-1-en-1-yl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical pathways. Additionally, the compound’s ability to undergo electrophilic aromatic substitution makes it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Oxobut-1-en-1-yl)benzaldehyde
- 4-(3-Oxopent-2-en-1-yl)benzaldehyde
- 4-(3-Oxopent-1-en-1-yl)benzoic acid
Uniqueness
4-(3-Oxopent-1-en-1-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. Its combination of aromatic and aliphatic functionalities allows for diverse chemical transformations, making it a versatile intermediate in various synthetic applications .
Properties
CAS No. |
921206-12-4 |
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Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
4-(3-oxopent-1-enyl)benzaldehyde |
InChI |
InChI=1S/C12H12O2/c1-2-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-9H,2H2,1H3 |
InChI Key |
KMOJWVYENHTKQC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C=CC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
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